molecular formula C20H20N2O5S B3008070 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 300569-90-8

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3008070
CAS No.: 300569-90-8
M. Wt: 400.45
InChI Key: HWUFQPBTJREOKF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 3,4,5-trimethoxyphenyl group attached to a thiazole ring substituted with a 4-methoxyphenyl moiety. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and thiazole-2-amine derivatives under basic conditions . The methoxy groups contribute to its lipophilicity and electronic profile, which may enhance membrane permeability and target binding.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-14-7-5-12(6-8-14)15-11-28-20(21-15)22-19(23)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUFQPBTJREOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound known for its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological mechanisms, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a trimethoxyphenyl group attached to a thiazole ring via an amide bond. The synthesis typically involves:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which reacts α-haloketones with thioamides under acidic conditions.
  • Nucleophilic Aromatic Substitution : The trimethoxyphenyl group is introduced through a reaction with an appropriate electrophile.
  • Amide Bond Formation : The final step links the thiazole ring and the trimethoxyphenyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : It binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for cell division.
  • Heat Shock Protein Inhibition : The compound inhibits heat shock protein 90 (Hsp90), leading to apoptosis in cancer cells by destabilizing client proteins.
  • Interactions with Other Targets : It may also affect thioredoxin reductase and histone demethylases, influencing various cellular processes .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)5.0Induction of apoptosis via Hsp90 inhibition
A549 (lung cancer)7.5Disruption of microtubule dynamics
HeLa (cervical cancer)6.8Inhibition of cell proliferation

In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase IX (CA IX) : Exhibited selective inhibition with an IC50 value ranging from 10.93 to 25.06 nM, indicating potential as an antitumor agent due to its role in tumor metabolism .
  • Thioredoxin Reductase : Inhibitory activity suggests potential for redox regulation in cancer therapy.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells :
    • Treatment led to a 22-fold increase in apoptotic cells compared to controls.
    • Mechanistic studies indicated that apoptosis was mediated through Hsp90 inhibition and subsequent destabilization of oncogenic proteins.
  • Evaluation Against CA IX :
    • Compounds similar to this compound were tested for their ability to inhibit CA IX.
    • Results showed promising selectivity over other carbonic anhydrases, highlighting its potential therapeutic application in targeting tumor microenvironments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide are compared below with key analogues, focusing on substitutions, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents on Thiazole Benzamide Substitution Molecular Weight (g/mol) Key Findings/Activity Reference
This compound (Target) 4-(4-Methoxyphenyl) 3,4,5-Trimethoxy 410.42 High lipophilicity; potential kinase inhibition due to methoxy groups
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-(4-Chlorophenyl) 3,4,5-Trimethoxy 404.87 Enhanced cytotoxicity in cancer cell lines compared to methoxy-substituted analogues
3,4,5-Trimethoxy-N-(2-phenylthiazol-4-yl)benzamide (13f) 2-Phenyl 3,4,5-Trimethoxy 393.1 (M + Na) Moderate CYP3A4 inhibition; lower solubility due to phenyl group
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy 349.40 129.23% growth modulation in plant assays (p < 0.05)
4-Methoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 5-[(4-Methoxyphenyl)methyl] 4-Methoxy 465.50 Antifungal activity against C. albicans via thioredoxin reductase inhibition

Key Observations:

Impact of Methoxy Groups The 3,4,5-trimethoxy substitution on the benzamide (target compound) increases steric bulk and lipophilicity compared to mono-methoxy derivatives (e.g., LMM5 in ). This may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Core Modifications

  • Replacement of the thiazole ring with 1,3,4-oxadiazole (LMM5) or pyridine () alters hydrogen-bonding capacity. For example, oxadiazoles exhibit stronger π-π stacking, while thiazoles provide sulfur-mediated hydrophobic interactions .

Synthetic Accessibility

  • The target compound and its analogues are synthesized via nucleophilic acyl substitution (e.g., benzoyl chloride + thiazole-2-amine) or cyclocondensation reactions (e.g., ). Sodium acetate or NaOH-mediated conditions are common, with yields ranging from 70–90% .

Physicochemical and Pharmacological Profiles

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.8 0.12 154–156
N-[4-(4-Chlorophenyl)-... () 4.2 0.08 160–162
13f () 3.5 0.15 154–156
  • Lipophilicity : The target compound’s LogP (3.8) is lower than chlorophenyl analogues (4.2), suggesting better balance between permeability and solubility .
  • Thermal Stability : Similar melting points across analogues (154–162°C) indicate robust crystalline packing due to planar benzamide-thiazole systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis of analogous thiazole-benzamide derivatives often involves coupling substituted thiazole amines with activated benzoyl chlorides or carboxylic acids under reflux conditions. For example, details a multi-step synthesis using Suzuki-Miyaura coupling for aryl substitution on thiazoles, followed by amidation with trimethoxybenzoyl chloride. Optimization includes solvent selection (e.g., DMF or THF), catalysis (e.g., DCC/DMAP), and purification via column chromatography . highlights the importance of reaction stoichiometry and temperature control to minimize byproducts like hydrazone derivatives, with yields improved by using anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of benzamide at ~1650 cm⁻¹, thiazole C=N at ~1550 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in thiazole/benzamide rings) and carbon connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₂₄H₂₃N₂O₅S) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated/observed C, H, N, S percentages .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Initial SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying methoxy groups, thiazole substituents) and testing biological activity. demonstrates that replacing the 4-methoxyphenyl group on the thiazole with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability . suggests that modifying the benzamide’s trimethoxy pattern impacts binding affinity to targets like kinases or GPCRs .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions and binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., kinase ATP-binding pockets). describes docking studies where thiazole-benzamide derivatives adopt specific poses in active sites, stabilized by π-π stacking and hydrogen bonds .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues for mutagenesis validation .
  • QSAR Models : Use descriptors (e.g., logP, PSA) to correlate structural features with activity; highlights the role of trifluoromethyl groups in enhancing lipophilicity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). emphasizes validating target engagement via radiolabeled analogs (e.g., tritiated derivatives) in competitive binding assays .
  • Off-Target Profiling : Use panels like Eurofins CerepScreen to identify promiscuous interactions. notes that trifluoromethyl-containing analogs may inhibit non-target enzymes like PPTases, requiring counter-screening .
  • Metabolic Stability Testing : Liver microsome assays (human/rodent) clarify if discrepancies arise from rapid degradation in certain models .

Q. What strategies are recommended for optimizing bioavailability and pharmacokinetics (PK) of this compound?

  • Methodological Answer :

  • logP Optimization : Balance lipophilicity (target logP 2–4) via substituent tuning. shows that N-methylation of the benzamide improves solubility without compromising membrane permeability .
  • Prodrug Design : details synthesizing ester prodrugs of carboxylic acid derivatives to enhance oral absorption .
  • In Vivo PK Studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, adjusting dosing regimens based on clearance rates .

Q. How can researchers validate the hypothesized mechanism of action (MoA) in complex biological systems?

  • Methodological Answer :

  • CRISPR/Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., Hec1/Nek2) to confirm on-target effects. validates MoA by showing loss of activity in Hec1-deficient cells .
  • Phosphoproteomics : SILAC-based mass spectrometry identifies signaling pathways modulated by the compound, as demonstrated in for kinase inhibitors .
  • In Vivo Efficacy Models : Xenograft studies in immunocompromised mice, with endpoints like tumor volume reduction and biomarker analysis (e.g., Ki-67 for proliferation) .

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